![molecular formula C16H14O4 B1597691 Ethyl 4-phenoxybenzoylformate CAS No. 62936-33-8](/img/structure/B1597691.png)
Ethyl 4-phenoxybenzoylformate
Overview
Description
Ethyl 4-phenoxybenzoylformate is a chemical compound with the molecular formula C16H14O4 and a molecular weight of 270.28 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is typically found as a white to off-white powder with a melting point of 80-82°C.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-phenoxybenzoylformate can be synthesized through a multi-step process involving the reaction of diphenyl ether with oxalyl chloride in the presence of aluminum trichloride as a catalyst. The reaction is carried out in dichloromethane at low temperatures (around 5°C) to ensure high yield and purity . The intermediate product is then treated with ethyl oxalyl chloride under inert atmosphere conditions to obtain the final compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-phenoxybenzoylformate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoylformates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-phenoxybenzoylformate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-phenoxybenzoylformate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Ethyl 4-phenoxybenzoylformate can be compared with other similar compounds such as:
- Ethyl 4-phenylbenzoylformate
- Ethyl 4-methoxybenzoylformate
- Ethyl 4-chlorobenzoylformate
Uniqueness: this compound is unique due to its phenoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl 4-phenoxybenzoylformate is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological effects, particularly focusing on its antioxidant, cytotoxic, and gastroprotective properties, as well as its implications for therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a phenoxy group attached to a benzoylformate moiety. This structural configuration is believed to influence its biological activity, particularly in interactions with biological macromolecules.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays, including the DPPH radical scavenging assay. In this assay, the compound demonstrated significant free radical scavenging activity, suggesting its potential role in mitigating oxidative stress.
- DPPH Scavenging Activity : The compound's ability to reduce DPPH radicals indicates its effectiveness as an antioxidant. The percentage of inhibition was calculated using the formula:
where is the absorbance of the control and is the absorbance of the sample.
Cytotoxicity
Cytotoxic studies using the MTT assay have shown that this compound exhibits varying degrees of cytotoxicity against different cell lines. The IC50 values were determined to assess its effectiveness in inhibiting cell growth.
Cell Line | IC50 (µg/mL) |
---|---|
WRL68 | >100 |
HeLa | TBD |
These results indicate that while the compound may have some cytotoxic effects, it does not exhibit acute toxicity at higher concentrations (up to 1000 mg/kg) in animal models .
Gastroprotective Effects
The gastroprotective activity of this compound was evaluated in a rat model subjected to ethanol-induced gastric mucosal lesions. The study found that pretreatment with the compound significantly reduced gastric lesions and improved mucosal integrity.
Key findings include:
- Reduction in Gastric Lesions : The compound reduced lesion area significantly compared to control groups.
- Histological Improvements : Microscopic examination revealed reduced submucosal edema and leukocyte infiltration, indicating enhanced gastric protection.
- Biochemical Markers : The treatment led to increased levels of superoxide dismutase (SOD) and decreased malondialdehyde (MDA), suggesting improved antioxidant status .
Case Studies
Several studies have highlighted the biological activities of this compound:
- Gastroprotective Study : In a controlled experiment, rats were treated with various doses of the compound before being exposed to ethanol. Results showed a dose-dependent reduction in gastric lesions alongside improved histological outcomes .
- Antioxidant Efficacy : Research indicated that this compound effectively scavenged free radicals and enhanced antioxidant enzyme activities in vitro, supporting its potential use in oxidative stress-related conditions .
Properties
IUPAC Name |
ethyl 2-oxo-2-(4-phenoxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-2-19-16(18)15(17)12-8-10-14(11-9-12)20-13-6-4-3-5-7-13/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQQVRYFFIRVIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374541 | |
Record name | Ethyl 4-phenoxybenzoylformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62936-33-8 | |
Record name | Ethyl 4-phenoxybenzoylformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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